Norgestimate-d6
CAS No.: 263194-12-2
Cat. No.: VC0196467
Molecular Formula: C23H25NO3D6
Molecular Weight: 375.54
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 263194-12-2 |
---|---|
Molecular Formula | C23H25NO3D6 |
Molecular Weight | 375.54 |
Appearance | Off-White Solid |
Melting Point | 60-65˚C |
Chemical Properties and Structure
Molecular Structure and Composition
Norgestimate-d6 maintains the core structure of norgestimate with the substitution of six hydrogen atoms with deuterium. This modification creates a compound with nearly identical chemical properties but with a slightly increased molecular weight. The deuterium labeling enhances the compound's stability compared to non-deuterated analogs, making it particularly valuable for long-term studies and as a reference standard in analytical applications.
The molecular formula of related compounds in this class, such as N-Acetyl Norgestimate-d6, is C25H27D6NO4, with a molecular weight of approximately 417.57 g/mol. Norgestimate-d6 would have a similar structure but with slight variations depending on the specific functional groups present.
Stability and Reactivity
The incorporation of deuterium atoms significantly enhances the stability of Norgestimate-d6 compared to its non-deuterated counterpart. This increased stability is attributed to the kinetic isotope effect, where the stronger carbon-deuterium bonds are less susceptible to chemical degradation. Research has demonstrated that deuterated compounds typically exhibit greater resistance to metabolic processes that involve breaking carbon-hydrogen bonds, potentially resulting in longer half-lives in biological systems.
The reactivity profile of Norgestimate-d6 largely mirrors that of norgestimate, allowing it to participate in similar chemical reactions while maintaining its structural integrity. This property is particularly valuable in metabolic studies where the compound can be used to track the fate of norgestimate without significantly altering the metabolic pathways being studied.
Analytical Applications
Role as an Internal Standard
One of the most significant applications of Norgestimate-d6 and its derivatives is their use as internal standards in analytical methods, particularly in the quantification of norgestimate and its metabolites in biological samples. In a validated ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method, 17-desacetyl norgestimate D6, a related deuterated compound, demonstrated excellent performance as an internal standard for the estimation of 17-desacetyl norgestimate in human plasma .
The method validation studies revealed exceptional recovery rates for 17-desacetyl norgestimate D6, averaging 93.90%. This high recovery rate underscores the compound's reliability as an internal standard, ensuring accurate quantification of the target analyte across varying sample conditions and concentrations .
Mass Spectrometric Properties
The mass spectrometric behavior of Norgestimate-d6 and its derivatives provides distinct advantages for analytical applications. For 17-desacetyl norgestimate D6, the mass transition ion-pair was identified as 334.3→91.1, which differs from the non-deuterated compound. This unique mass transition allows for clear differentiation between the internal standard and the analyte, even in complex biological matrices .
The product ions selected for deuterated compounds like 17-desacetyl norgestimate D6 demonstrate high specificity, minimizing interference from endogenous components in biological samples. This specificity contributes to the development of highly sensitive analytical methods capable of detecting norgestimate metabolites at sub-picogram levels .
Method Validation and Performance
Comprehensive validation studies have confirmed the reliability of analytical methods employing deuterated derivatives of norgestimate as internal standards. These studies have evaluated parameters including linearity, precision, accuracy, recovery, stability, and matrix effects, all of which meet global regulatory requirements .
Parameter | Results for Methods Using Deuterated Norgestimate |
---|---|
Linear Range | 20–5000 pg/mL |
Correlation Coefficient | ≥0.9988 |
Intra-run Precision and Accuracy | Within 10% |
Recovery for 17-desacetyl norgestimate D6 | 93.90% |
Run Time | 4.5 min |
Table 1: Analytical performance parameters for methods utilizing deuterated norgestimate as internal standard .
The stability studies conducted on these analytical methods demonstrate that samples prepared with deuterated internal standards maintain their integrity under various conditions, including bench-top storage, freeze-thaw cycles, and long-term storage. This stability is crucial for reliable analysis, particularly in clinical trials and pharmacokinetic studies .
Pharmacokinetic Applications
Tracking Norgestimate Metabolism
Norgestimate-d6 serves as a valuable tool in elucidating the pharmacokinetic profile of norgestimate. The parent compound, norgestimate, undergoes extensive metabolism by first-pass mechanisms in the gastrointestinal tract and liver. It is rapidly and completely metabolized to norelgestromin (NGMN) and norgestrel (NG), which are the major active metabolites .
By utilizing Norgestimate-d6 in pharmacokinetic studies, researchers can precisely track the transformation and distribution of norgestimate and its metabolites. The deuterium labeling allows for differentiation between the administered compound and endogenous molecules, providing accurate measurements of drug concentration over time .
Comparative Pharmacokinetic Parameters
Understanding the pharmacokinetic parameters of norgestimate provides context for the application of Norgestimate-d6 in research. The table below illustrates typical pharmacokinetic parameters for norgestimate metabolites:
Analyte | Cycle | Day | Cmax | tmax (h) | AUC0-24h | t1/2 (h) |
---|---|---|---|---|---|---|
NGMN | 1 | 1 | 1.78 (0.397) | 1.19 (0.250) | 9.90 (3.25) | 18.4 (5.91) |
NGMN | 3 | 21 | 2.19 (0.655) | 1.43 (0.680) | 18.1 (5.53) | 24.9 (9.04) |
NG | 1 | 1 | 0.649 (0.49) | 1.42 (0.69) | 6.22 (2.46) | 37.8 (14.0) |
NG | 3 | 21 | 2.65 (1.11) | 1.67 (1.32) | 48.2 (20.5) | 45.0 (20.4) |
EE | 1 | 1 | 92.2 (24.5) | 1.2 (0.26) | 629 (138) | 10.1 (1.90) |
EE | 3 | 21 | 147 (41.5) | 1.13 (0.23) | 1210 (294) | 15.0 (2.36) |
Table 2: Mean (SD) Pharmacokinetic Parameters of Norgestimate and Ethinyl Estradiol .
Cmax = peak serum concentration, tmax = time to reach peak serum concentration, AUC0-24h = area under serum concentration vs time curve from 0 to 24 hours, t1/2 = elimination half-life. NGMN and NG: Cmax = ng/mL, AUC0-24h = h- ng/mL EE: Cmax = pg/mL, AUC0-24h = h- pg/mL .
Synthesis Considerations
Structural Confirmation
Confirmation of the successful synthesis and structural integrity of Norgestimate-d6 typically involves multiple analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. For related compounds, NMR analysis has been used to confirm the presence and position of specific functional groups, as illustrated by the detailed spectroscopic data available for similar steroid compounds .
Mass spectrometric analysis is particularly valuable for deuterated compounds, as it can precisely determine the molecular weight and confirm the number and position of deuterium atoms incorporated into the structure .
Applications in Pharmaceutical Research
Drug Development and Formulation
Norgestimate-d6 plays an important role in pharmaceutical research and development, particularly in the formulation and quality control of norgestimate-containing products. Its use as an analytical standard enables precise quantification of norgestimate in various formulations, ensuring consistency and reliability in drug products .
The enhanced stability of deuterated compounds makes Norgestimate-d6 particularly valuable in long-term stability studies of pharmaceutical formulations. These studies are essential for determining shelf life and storage conditions for norgestimate-containing products, such as oral contraceptives combining norgestimate and ethinyl estradiol .
Bioequivalence Studies
In bioequivalence studies comparing generic and brand-name norgestimate formulations, deuterated internal standards like Norgestimate-d6 are essential for accurate, reproducible analysis. The use of a stable isotope-labeled internal standard compensates for variations in sample preparation and instrumental response, providing reliable data for regulatory submissions .
The high sensitivity and specificity of analytical methods utilizing Norgestimate-d6 allow for precise determination of bioequivalence parameters, including maximum plasma concentration (Cmax) and area under the curve (AUC). These parameters are critical for establishing therapeutic equivalence between different formulations .
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